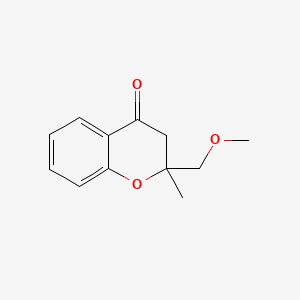

2-(methoxymethyl)-2-methyl-3,4-dihydro-2H-1-benzopyran-4-one

Description

2-(methoxymethyl)-2-methyl-3,4-dihydro-2H-1-benzopyran-4-one is a chemical compound that belongs to the class of benzopyran derivatives Benzopyrans are known for their diverse biological activities and are often studied for their potential therapeutic applications

Properties

CAS No. |

1787929-58-1 |

|---|---|

Molecular Formula |

C12H14O3 |

Molecular Weight |

206.24 g/mol |

IUPAC Name |

2-(methoxymethyl)-2-methyl-3H-chromen-4-one |

InChI |

InChI=1S/C12H14O3/c1-12(8-14-2)7-10(13)9-5-3-4-6-11(9)15-12/h3-6H,7-8H2,1-2H3 |

InChI Key |

INNLXONCIVPBQJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(=O)C2=CC=CC=C2O1)COC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methoxymethyl)-2-methyl-3,4-dihydro-2H-1-benzopyran-4-one can be achieved through several synthetic routes. One common method involves the use of a Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored for its mild reaction conditions and functional group tolerance.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(methoxymethyl)-2-methyl-3,4-dihydro-2H-1-benzopyran-4-one undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alkyl halides, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(methoxymethyl)-2-methyl-3,4-dihydro-2H-1-benzopyran-4-one has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(methoxymethyl)-2-methyl-3,4-dihydro-2H-1-benzopyran-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, binding to receptors, or altering cellular signaling pathways. Detailed studies are required to fully elucidate its mechanism of action and identify its molecular targets.

Comparison with Similar Compounds

Similar Compounds

2-Methoxyestradiol: A compound known for its anti-angiogenic and anticancer properties.

Pyrrolone and Pyrrolidinone Derivatives: These compounds share structural similarities and exhibit diverse biological activities.

Uniqueness

2-(methoxymethyl)-2-methyl-3,4-dihydro-2H-1-benzopyran-4-one is unique due to its specific structural features, which confer distinct chemical and biological properties

Biological Activity

2-(Methoxymethyl)-2-methyl-3,4-dihydro-2H-1-benzopyran-4-one, commonly referred to as a benzopyran derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound exhibits potential therapeutic effects, particularly in cancer treatment and cardiovascular health. This article delves into the biological activity of this compound, presenting detailed research findings, data tables, and case studies.

Chemical Structure and Properties

The molecular formula for 2-(methoxymethyl)-2-methyl-3,4-dihydro-2H-1-benzopyran-4-one is . The structure can be represented as follows:

- SMILES : CC1(CC(=O)C2=CC=CC=C2O1)COC

- InChI : InChI=1S/C12H14O3/c1-12(8-14-2)7-10(13)9-5-3-4-6-11(9)15-12/h3-6H,7-8H2,1-2H3

Predicted Collision Cross Section

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 207.10158 | 143.2 |

| [M+Na]+ | 229.08352 | 156.7 |

| [M+NH4]+ | 224.12812 | 153.6 |

| [M+K]+ | 245.05746 | 148.3 |

| [M-H]- | 205.08702 | 147.1 |

Anticancer Properties

Recent studies have highlighted the antiproliferative activity of benzopyran derivatives against various cancer cell lines. For instance, a study demonstrated that compounds derived from the benzopyran framework exhibited significant cytotoxic effects on human cancer cell lines such as MDA-MB-231 (breast cancer), PC-3 (prostate cancer), and HCT-15 (colon cancer) with IC50 values ranging from 5.2 to 22.2 μM against MDA-MB-231 cells .

Case Study: Benzopyran Derivatives

A series of synthesized benzopyran derivatives were tested for their cytotoxicity against six human cancer cell lines at a concentration of 25 μM over a period of 72 hours. The results indicated that several compounds displayed selective cytotoxicity with minimal effects on normal HEK-293 cells:

| Compound ID | Cancer Cell Line Tested | IC50 (μM) |

|---|---|---|

| 5a | MDA-MB-231 | 5.2 |

| 5b | PC-3 | 10.0 |

| 5c | HCT-15 | 15.0 |

| 5d | SKOV-3 | 22.2 |

Cardiovascular Effects

In addition to anticancer properties, benzopyran derivatives have shown promise as selective coronary vasodilators . A notable compound from this class, JTV-506, demonstrated the ability to increase coronary blood flow without affecting systemic blood pressure in animal models . This selectivity is crucial for developing treatments that minimize adverse cardiovascular effects.

The mechanism by which these compounds exert their effects often involves the modulation of potassium channels, leading to vasodilation and reduced vascular resistance . This property makes them potential candidates for treating conditions like hypertension and coronary artery disease.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.